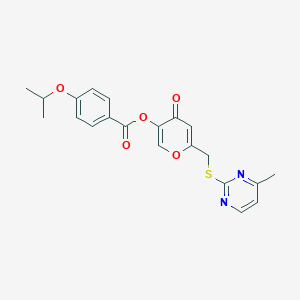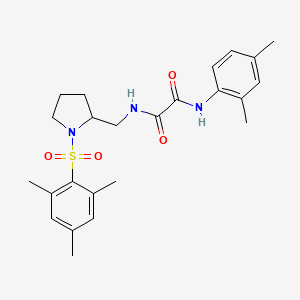
2-(2,3-dihydro-1H-inden-5-ylcarbonyl)-N-(4-methoxybenzyl)benzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,3-dihydro-1H-inden-5-ylcarbonyl)-N-(4-methoxybenzyl)benzenecarboxamide (hereafter referred to as “Compound X”) is a synthetic compound that has been studied for its potential applications in scientific research. Compound X is of interest due to its unique structure and its potential for use in a variety of applications, such as in drug discovery, drug development, and therapeutic applications.
Scientific Research Applications
Supramolecular Packing Motifs
Research by Lightfoot et al. (1999) discusses a structure that self-assembles into a π-stack surrounded by a triple helical network of hydrogen bonds. This novel organization suggests a new mode of organization for some columnar liquid crystals, indicative of the potential application of similar compounds in material science, particularly in the development of liquid crystal displays or other electronic devices (Lightfoot, Mair, Pritchard, & Warren, 1999).
Synthesis and Protection of Amino Acids
Katritzky et al. (1997) explored the synthetic utility of benzotriazole derivatives for effective amino protection in phenylalanine and phenylglycine. This study highlights the chemical's role in peptide synthesis and modification, which is crucial for pharmaceutical applications, including drug design and development (Katritzky, Fali, Li, Ager, & Prakash, 1997).
Oxidative Debenzylation
Yoo, Kim Hye, and Kyu (1990) presented a method for the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters, introducing a new protecting group for carboxylic acids. This process is compatible with several functional groups, suggesting its utility in organic synthesis and the modification of bioactive compounds (Yoo, Kim Hye, & Kyu, 1990).
Amide and Ester Synthesis
Ogawa et al. (1994) described the selective activation of primary carboxylic acids to couple with amines and alcohols to produce corresponding amides and esters under neutral conditions. This research may impact the synthesis of diverse organic molecules, including pharmaceuticals and polymers, by offering a method to selectively form amide and ester linkages (Ogawa, Hikasa, Ikegami, Ono, & Suzuki, 1994).
Molecular and Electronic Analysis
Beytur and Avinca (2021) conducted a comprehensive study on the molecular, electronic, nonlinear optical, and spectroscopic analysis of heterocyclic compounds, which were synthesized from reactions involving components with similar functional groups. Their work illustrates the potential applications of such compounds in materials science, specifically in the development of new materials with desired electronic and optical properties (Beytur & Avinca, 2021).
properties
IUPAC Name |
2-(2,3-dihydro-1H-indene-5-carbonyl)-N-[(4-methoxyphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO3/c1-29-21-13-9-17(10-14-21)16-26-25(28)23-8-3-2-7-22(23)24(27)20-12-11-18-5-4-6-19(18)15-20/h2-3,7-15H,4-6,16H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIOGPOHYLSMCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C(=O)C3=CC4=C(CCC4)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dihydro-1H-inden-5-ylcarbonyl)-N-(4-methoxybenzyl)benzenecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[2-[2-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethoxy]acetic acid](/img/structure/B2718201.png)
![5-(3-methoxyphenyl)-1,3-dimethyl-6-(o-tolylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2718203.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2718204.png)

![N-(4-isopropylphenyl)-2-(7-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2718206.png)



![4-(2,6-di-tert-butyl-4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazoL-2-yl)phenoxy)butanoic acid](/img/structure/B2718211.png)
![5-Azaspiro[3.4]octane-7-thiol;hydrochloride](/img/structure/B2718212.png)

![2-(4-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazol-1-yl)ethanol;dihydrochloride](/img/structure/B2718218.png)
![2-cyano-N-(3,4-dimethoxyphenyl)-3-[2-(4-methylphenyl)-1,3-oxazol-4-yl]prop-2-enamide](/img/structure/B2718219.png)